molecular formula C9H8N2O3S B2952044 Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2952044
M. Wt: 224.24 g/mol
InChI Key: TUJMJWUVDRWTFM-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine scaffold. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing derivatives with antimicrobial, anticancer, or enzyme-inhibitory activities. Its synthesis typically involves cyclocondensation reactions under reflux conditions, as seen in related thienopyrimidine derivatives .

Properties

IUPAC Name

methyl 5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-4-5-7(12)10-3-11-8(5)15-6(4)9(13)14-2/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJMJWUVDRWTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

WAY-305025 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The applications of methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate in scientific research include its use as a building block for synthesizing various heterocyclic compounds with potential anti-inflammatory and anticancer activities .

Anti-inflammatory Activity

  • Thieno[2,3-d]pyrimidine derivatives A study investigated the anti-inflammatory properties of 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylic acid derivatives. The research also covered fused heterocycles derived from these compounds, examining their anti-inflammatory and analgesic activities .

Anticancer Activity

  • Thieno[2,3-c]pyridines Research has explored thieno[2,3-c]pyridines and their analogs for anticancer properties. In one study, thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity against breast cancer, head and neck cancer, and colorectal cancer cell lines. Compound 6i showed significant inhibition against HSC3, T47D, and RKO cell lines, suggesting a broad spectrum of anticancer activity . It was found to induce G2 phase arrest, inhibiting cell cycle progression, and displayed crucial molecular interactions against the target Hsp90 .
  • Dual Inhibitors 6-substituted thieno[2,3-d]pyrimidine analogs have been identified as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) .

Synthesis

  • Building Block this compound is used as a starting material in the synthesis of various compounds. For example, it is used in the synthesis of alkyl 8-oxo-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidine-6-carboxylates .

Structural Information

  • IUPAC Name Methyl 3-amino-5-methyl-4-oxothieno[5,4-d]pyrimidine-6-carboxylate .
  • Formula C9H9N3O3S .
  • Molecular Weight The molecular weight is 239.248 g/mol .

Related Compounds

Several related compounds share a similar core structure and have been explored for various applications :

  • 5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide.
  • 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid.
  • 2-(3,4-Dichlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxylic acid.

Mechanism of Action

WAY-305025 exerts its effects by selectively inhibiting Mnk. Mnk is involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is a critical step in the initiation of protein synthesis. By inhibiting Mnk, WAY-305025 prevents the phosphorylation of eIF4E, thereby modulating protein synthesis and affecting various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key structural analogs differ in substituents at positions 4, 6, and the nature of the ester or acid group. Below is a comparative analysis:

Compound R<sup>6</sup> R<sup>4</sup> Key Modifications Reference
Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (Target) Methyl ester Baseline structure
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Ethyl ester Ethyl ester increases lipophilicity; mp 246–248°C
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid Carboxylic acid Acidic group enhances solubility; IC50 = 50 µM vs. BCAT2
Methyl 4-(4-trifluoromethoxyphenylamino)thieno[2,3-d]pyrimidine-6-carboxylate Methyl ester 4-(Trifluoromethoxy)phenylamino Electron-withdrawing group improves stability; used in kinase inhibition studies
Ethyl 4-(phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Ethyl ester Phenylamino Amino substitution enhances hydrogen bonding; mp 170–172°C
Ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Ethyl ester 3-Alkyl, 2-(alkylthio) Sulfur-containing groups boost antimicrobial activity
Methyl-5-methyl-4-(ferrocenylamino)thieno[2,3-d]pyrimidine-6-carboxylate Methyl ester Ferrocenylamino Ferrocene moiety introduces redox activity; explored in anticancer research

Physical and Chemical Properties

  • Melting Points: The ethyl ester (246–248°C) has a higher mp than the methyl ester, likely due to increased van der Waals interactions . Amino-substituted derivatives (e.g., 170–176°C) exhibit lower mps, reflecting reduced crystallinity from bulky groups .
  • Solubility : Carboxylic acid derivatives show improved aqueous solubility, critical for bioavailability . Trifluoromethoxy groups enhance lipid solubility, favoring blood-brain barrier penetration .

Biological Activity

Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (commonly referred to as Methyl Thieno[2,3-d]Pyrimidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₉H₈N₂O₃S
  • Molecular Weight : 224.24 g/mol

The structure includes a thieno-pyrimidine core, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of Methyl Thieno[2,3-d]Pyrimidine typically involves multi-step reactions starting from readily available precursors. The methods often include cyclization reactions that form the thieno-pyrimidine framework. Specific synthetic routes have been documented in literature, showcasing different approaches to achieve high yields and purity of the compound.

Antiallergenic Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit notable antiallergenic properties. A study indicated that several derivatives, including those with methyl substitutions at the 5-position, displayed significant oral activity in rat models. The most potent compounds inhibited histamine release from mast cells and reduced allergen-induced bronchospasm in vivo. The duration of action for these compounds was observed to last up to four hours in passive cutaneous anaphylaxis (PCA) tests .

Anticancer Potential

Methyl Thieno[2,3-d]Pyrimidine and its derivatives have also been evaluated for anticancer activity. In vitro studies showed that these compounds could induce cytotoxic effects against various human tumor cell lines. For instance, specific derivatives demonstrated higher toxicity compared to standard chemotherapeutic agents like Paclitaxel, indicating their potential as novel anticancer agents .

Case Studies

  • Antiallergenic Efficacy :
    • Study Design : Rat PCA model.
    • Findings : Compounds with H or CH₃ substitutions at the 5-position exhibited enhanced efficacy.
    • Duration of Action : Up to 4 hours post-administration.
  • Cytotoxicity Against Tumor Cells :
    • Cell Lines Tested : LCLC-103H, 5637, A-427.
    • Results : Selected thieno-pyrimidine derivatives showed significant cytotoxicity compared to controls.

Comparative Table of Biological Activities

Compound DerivativeBiological ActivityModelEfficacy
Ethyl 6-ethylAntiallergenicRat PCAHigh
Methyl 5-methylAnticancerHuman Tumor CellsVery High
Dipotassium SaltAntiallergenicRat PCAModerate

Q & A

Q. What are the common synthetic routes for preparing derivatives of Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate?

Methodological Answer: The synthesis typically involves two key steps:

Hydrolysis of the ester group to generate the carboxylic acid derivative using alkaline conditions (e.g., NaOH in aqueous medium at mild boiling).

Amide coupling with substituted amines using activating agents like 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF). This one-pot method avoids high temperatures and pressure, enabling economical synthesis with yields >80% .

Q. How is the structural integrity of synthesized derivatives confirmed?

Methodological Answer:

  • NMR spectroscopy : Key signals include:
    • Amide NH protons: 8.69–8.78 ppm (triplet due to methylene proximity).
    • Methyl groups in thiophene: ~14.9 ppm (¹³C NMR).
    • Benzyl substituents: 4.23–4.29 ppm (¹H NMR) .
  • X-ray crystallography : Used to resolve atomic-level geometry, as demonstrated for ethyl 5-methyl-4-oxo-3-phenyl derivatives (R factor = 0.053) .

Q. What biological activities are associated with this compound?

Methodological Answer: Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, B. subtilis). Activity correlates with substituents on the benzylamide group:

Substituent (para-position)Activity against S. aureus
NoneHigh
-CH₃High
-OCH₃Moderate

Docking studies suggest partial inhibition of P. aeruginosa TrmD, despite moderate experimental activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity amide coupling?

Methodological Answer:

  • Reagent choice : CDI outperforms traditional Mukaiyama reagents due to fewer byproducts and compatibility with DMF .
  • Solvent dehydration : Use molecular sieves (zeolites) to remove water from DMF, preventing hydrolysis of the imidazolide intermediate.
  • One-pot synthesis : Conduct imidazolide formation (10–15 min at 50°C) followed by amine addition without isolation, improving yield (85–92%) .

Q. Why do docking scores conflict with observed antimicrobial activity in TrmD inhibition studies?

Methodological Answer:

  • Scoring limitations : AutoDock Vina may overestimate binding due to rigid receptor models.
  • Conformational analysis : RMSD values (e.g., 1.952 Å between docked/native poses) indicate suboptimal ligand alignment in TrmD’s active site, reducing inhibitory efficacy.
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and validate docking predictions .

Q. How do substituents on the benzylamide group influence bioactivity?

Methodological Answer:

  • Steric effects : Bulky substituents (e.g., -NO₂) reduce activity by hindering TrmD binding.
  • Electron-donating groups : Para-methoxy groups enhance solubility but decrease membrane penetration, lowering efficacy against P. aeruginosa.
  • Hydrogen bonding : Unsubstituted benzyl groups maximize NH---O interactions in TrmD’s catalytic pocket .

Data Contradictions and Resolution

Q. How to resolve discrepancies in antimicrobial activity across similar derivatives?

Methodological Answer:

  • Dose-response assays : Determine minimum inhibitory concentrations (MICs) using CLSI guidelines (e.g., broth microdilution).
  • Resazurin-based viability assays : Quantify metabolic inhibition to avoid false positives from agar diffusion methods .

Key Methodological Tools

  • Docking software : AutoDock Vina, with ProFit for RMSD analysis .
  • Crystallography : SHELX suite for structure refinement .
  • Antimicrobial testing : CLSI-compliant protocols for reproducibility .

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